molecular formula C20H28N4O B2438156 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798625-20-3

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2438156
CAS No.: 1798625-20-3
M. Wt: 340.471
InChI Key: AXCUQNJVBMWDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a unique structure combining adamantane, pyridine, and pyrrolidine moieties

Properties

IUPAC Name

1-(1-adamantyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c25-19(22-17-4-6-24(13-17)18-3-1-2-5-21-18)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-3,5,14-17H,4,6-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUQNJVBMWDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Adamantan-1-amine

Adamantan-1-amine is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane under nitrogen atmosphere. This reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield adamantan-1-yl isocyanate :
$$
\text{Adamantan-1-amine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{Adamantan-1-yl isocyanate} + 3 \text{HCl} + \text{CO}_2
$$
Reaction conditions include stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature. The yield for this step typically exceeds 80%, with purity confirmed by $$^1$$H NMR (singlet for adamantane protons at δ 1.6–2.1 ppm) and IR spectroscopy (N=C=O stretch at ~2270 cm$$^{-1}$$).

Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-amine

The pyrrolidine moiety with a pyridin-2-yl substituent is synthesized through a sequence of cyclization and functional group interconversion.

Pyrrolidine Ring Formation

A Buchwald-Hartwig amination couples 2-chloropyridine with a pyrrolidine precursor. For example, 3-azidopyrrolidine is reacted with 2-chloropyridine in the presence of a palladium catalyst (e.g., Pd$$2$$(dba)$$3$$), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours. This yields 1-(pyridin-2-yl)pyrrolidine with subsequent reduction of the azide group to an amine using Staudinger reaction conditions (PPh$$3$$, THF/H$$2$$O).

Urea Bond Formation

The final step couples the adamantane isocyanate with the pyrrolidine amine to form the urea linkage.

Reaction Conditions

A solution of adamantan-1-yl isocyanate (1.1 equiv) in dry DMF is added dropwise to 1-(pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv) at 0°C under nitrogen. The mixture is stirred at room temperature for 12–24 hours, during which the urea product precipitates. The reaction is monitored by TLC (eluent: ethyl acetate/hexanes 1:1) and quenched with ice water.

Purification and Yield

Crude product is purified via silica gel chromatography (gradient: 5–10% methanol in dichloromethane) to afford the title compound in 65–85% yield. Key characterization data include:

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.56 (t, J = 7.6 Hz, 1H, pyridine-H), 6.98 (d, J = 7.2 Hz, 1H, pyridine-H), 6.64 (s, 1H, NH), 5.89 (s, 1H, NH), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.45–3.39 (m, 2H, pyrrolidine-H), 2.12–1.98 (m, 12H, adamantane-H).
  • HRMS : m/z calculated for C$${20}$$H$${28}$$N$$_4$$O [M+H]$$^+$$: 341.2331; found: 341.2335.

Comparative Analysis of Urea-Forming Methodologies

The table below contrasts yields and conditions for analogous urea syntheses from literature:

Entry Adamantane Derivative Amine Component Solvent Temp (°C) Yield (%) Ref.
1 Adamantan-1-yl isocyanate 1-(Pyridin-2-yl)pyrrolidin-3-amine DMF 25 78
2 1-(Isocyanatomethyl)adamantane 4-Fluoroaniline DMF 25 92
3 Adamantan-1-yl isocyanate Benzylamine THF 40 65

Key observations:

  • DMF outperforms THF in urea yield due to superior solvation of intermediates.
  • Steric hindrance from adamantane marginally reduces reactivity compared to methylene-spaced analogs.

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance reproducibility and safety. A prototype system employs:

  • Reactor 1 : Adamantan-1-amine phosgenation at 5°C.
  • Reactor 2 : In-line quenching and isocyanate isolation.
  • Reactor 3 : Urea coupling at 25°C with real-time IR monitoring.
    This setup achieves 90% conversion with <2% byproduct formation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Biuret formation : Controlled stoichiometry (1.1:1 isocyanate:amine) and low temperatures minimize dimerization.
  • Incomplete reaction : Excess isocyanate is removed via aqueous wash (5% NaHCO$$_3$$).

Scalability

  • Cost of adamantan-1-amine : Sourcing high-purity adamantane precursors remains a bottleneck. Alternatives like catalytic hydrogenation of adamantanone oxime are under investigation.

Chemical Reactions Analysis

Types of Reactions

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Adamantane derivatives have been established as effective antiviral agents. Research indicates that compounds containing the adamantane structure exhibit activity against several viruses, including influenza and HIV. The specific derivative of interest has shown promising results in inhibiting viral replication through mechanisms that involve interference with viral entry or uncoating processes .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that derivatives similar to 1-((3S,5S,7S)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can inhibit the growth of various cancer cell lines. For instance, research involving related urea derivatives revealed significant antiproliferative effects against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines . The mechanism of action often involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Adamantane derivatives have been found to possess antibacterial and antifungal activities. The specific urea derivative can be explored further for its efficacy against resistant strains of bacteria and fungi, which is critical in the context of rising antimicrobial resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the adamantane core or the pyridine-pyrrolidine moiety can enhance solubility, bioavailability, and selectivity towards target enzymes or receptors. For instance, studies on similar compounds have shown that introducing polar functional groups can improve water solubility and reduce melting points, making them more suitable for therapeutic use .

Case Studies

Study Findings Implications
Study on Antiviral Activity Demonstrated inhibition of influenza virus replicationPotential for treating viral infections
Anticancer Evaluation Significant antiproliferative effects on A549 and HCT116 cellsPossible development of new cancer therapies
Antimicrobial Testing Effective against various bacterial strainsContribution to antibiotic development

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the pyridine and pyrrolidine groups can facilitate specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane core but lacks the pyridine and pyrrolidine groups.

    Pyridine-3-carboxamide: Contains the pyridine ring but lacks the adamantane and pyrrolidine moieties.

    3-Pyrrolidinylurea: Features the pyrrolidine and urea groups but lacks the adamantane and pyridine components.

Uniqueness

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of structural elements, which confer distinct physicochemical properties and potential biological activities. The presence of the adamantane moiety provides rigidity and stability, while the pyridine and pyrrolidine groups offer opportunities for specific interactions with biological targets.

Biological Activity

The compound 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a novel urea derivative featuring an adamantane moiety and a pyridinyl-pyrrolidinyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and in the modulation of cellular pathways.

Chemical Structure

The structure of the compound can be represented as follows:

C17H24N4O\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}

This structure includes:

  • An adamantane core, known for its unique three-dimensional shape and stability.
  • A pyridine ring that may contribute to its interaction with biological targets.
  • A pyrrolidine moiety that can influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific enzymes and receptors. Key areas of investigation include:

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play critical roles in cardiovascular health and inflammation regulation.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)ureasEH50
AR9281sEH10
CelecoxibCOX0.5

The data suggests that while the compound is a moderate inhibitor of sEH, other compounds like AR9281 show superior potency.

2. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can modulate inflammatory responses. For instance, it was shown to reduce TNFα levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects
In a murine model of acute inflammation, administration of the compound at doses of 100 mg/kg resulted in significant reductions in inflammatory markers compared to control groups. This effect was attributed to its ability to inhibit pro-inflammatory cytokines.

3. Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of the compound against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus250 μg/mL
Escherichia coli300 μg/mL

These findings suggest that while the compound exhibits some antimicrobial activity, further optimization may be required to enhance efficacy.

The biological activity of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is likely mediated through multiple pathways:

  • Inhibition of sEH leads to increased levels of EETs, which are known to exert anti-inflammatory effects.
  • The presence of the adamantane moiety may enhance membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic yield of adamantyl-urea derivatives like 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea?

  • Methodological Answer : Synthesis optimization requires evaluating coupling agents (e.g., trifluorophosphine), solvents (DCM), and bases (DIPEA), as demonstrated in analogous adamantyl-urea syntheses. For example, adjusting stoichiometric ratios of heteroaromatic amines and adamantylamine hydrochloride can improve yields . Reaction temperature (e.g., 0°C to room temperature for isocyanate coupling) and purification methods (e.g., column chromatography for isolating crystalline products) are critical for reproducibility .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., CDCl₃ solvent for resolving adamantyl and pyridinyl proton environments) and ESI-HRMS to confirm molecular weight and purity. For example, NMR chemical shifts for adamantyl protons typically appear at δ 1.5–2.5 ppm, while pyridinyl protons resonate at δ 7.0–8.5 ppm . Cross-referencing with X-ray crystallography data (e.g., from structurally similar adamantyl-carbonyl triazines) enhances validation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in adamantyl-urea derivatives targeting mycobacterial enzymes?

  • Methodological Answer :

  • Substituent Variation : Compare anti-tuberculosis activity of derivatives with differing heteroaromatic groups (e.g., thiophene vs. oxadiazole). For instance, 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea showed moderate activity (MIC: 4 µg/mL), suggesting electron-rich heterocycles enhance target binding .
  • Stereochemical Impact : Evaluate enantiomeric purity (e.g., via chiral HPLC) to determine if the (3s,5s,7s)-adamantyl configuration improves steric complementarity with enzyme active sites .

Q. How can computational modeling guide the design of tertiary pharmacophores in adamantyl-urea scaffolds?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions between the adamantyl group and hydrophobic pockets of bacterial enoyl-ACP reductase.
  • Pharmacophore Integration : Incorporate piperazino or pyridinyl-pyrrolidine moieties (as in ) to enhance solubility or hydrogen-bonding capacity. For example, tert-butyl piperazine-1-carboxylate improved metabolic stability in related compounds .

Q. What experimental approaches resolve contradictions in biological activity data across adamantyl-urea derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv strain).
  • Off-Target Profiling : Use kinase selectivity panels to rule out non-specific binding. For example, pyridinyl-pyrrolidine moieties may interact with human kinases, necessitating counter-screening .

Methodological Design Questions

Q. How should researchers design in vitro assays to evaluate the metabolic stability of this compound?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human or murine) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms due to the pyridinyl group’s potential for cytochrome P450 interactions .

Q. What are best practices for integrating synthetic and analytical workflows to minimize batch variability?

  • Methodological Answer :

  • Process Control : Implement in-line FTIR or ReactIR to monitor urea bond formation in real time.
  • Quality Metrics : Set acceptance criteria for NMR purity (>95%), residual solvents (<500 ppm), and chiral purity (ee >98%) based on precedents from analogous syntheses .

Data Interpretation Frameworks

Q. How can researchers align experimental findings with theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link results to the Lipinski’s Rule of Five (e.g., molecular weight = 382.5 g/mol, logP ~3.5 predicted) or Hammett substituent constants to rationalize electronic effects of pyridinyl groups on urea reactivity .

Q. What statistical methods are appropriate for validating SAR trends in small-molecule datasets?

  • Methodological Answer : Use multivariate regression (e.g., partial least squares) to correlate descriptors like ClogP, polar surface area, and IC₅₀ values. Cluster analysis (e.g., hierarchical clustering of MIC data) can identify outlier compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.